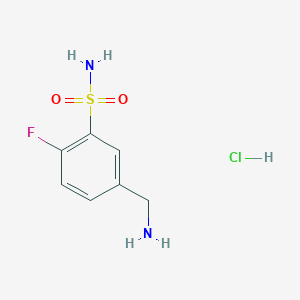

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride

Description

Core Structural Elements

The benzene ring adopts a planar geometry, with the sulfonamide group oriented perpendicular to the ring plane. The sulfonyl group (-SO₂-) exhibits a tetrahedral arrangement around sulfur, typical of sulfonamides. The aminomethyl group extends from the ring, with the NH₂ group capable of forming hydrogen bonds.

Bond lengths and angles :

| Component | Bond Length (Å) | Bond Angle (°) | Source |

|---|---|---|---|

| S=O (sulfonamide) | 1.43–1.44 | 118–119 | |

| S-N (sulfonamide) | 1.62–1.64 | 106–108 | |

| C-N (aminomethyl) | 1.42–1.45 | 109–111 |

X-ray Crystallographic Studies of Sulfonamide Derivatives

General Observations in Sulfonamide Crystals

Crystallographic data for sulfonamide derivatives reveal:

- Hydrogen bonding networks : Sulfonamide NH groups act as donors, forming interactions with oxygen or nitrogen acceptors (e.g., N-H…O bonds with lengths ~2.3–3.1 Å).

- Packing motifs : Molecules often arrange in dimers or chains via intermolecular hydrogen bonds, with dihedral angles between aromatic rings ranging from 73° to 102°.

Structural Insights from Analogous Compounds

For 5-(aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride , crystallographic data are inferred from related compounds:

- Sulfonamide hydrochloride salts : The protonated NH₃⁺ group forms strong ionic interactions with chloride ions, stabilizing the crystal lattice.

- Fluorine substituent effects : The electron-withdrawing fluorine atom at position 2 increases the electrophilicity of the sulfonamide sulfur, potentially enhancing hydrogen bond strength.

Comparative Analysis with Structural Analogs

4-Fluorobenzenesulfonamide

Key differences :

| Property | 5-(Aminomethyl)-2-Fluorobenzene-1-Sulfonamide Hydrochloride | 4-Fluorobenzenesulfonamide |

|---|---|---|

| Molecular Weight | 240.68 g/mol (free base: 204.22 g/mol) | 173.13 g/mol |

| Substituents | Aminomethyl (C5), Fluoro (C2) | Fluoro (C4) |

| Hydrogen Bond Capacity | High (NH₂, NH₃⁺, SO₂ groups) | Moderate (NH₂, SO₂ groups) |

Electronic effects :

Impact of Substituent Positioning

- Position 2 vs. 4 fluorination : Ortho-fluorination (C2) creates steric hindrance with the sulfonamide group, potentially distorting bond angles. Para-fluorination (C4) minimizes steric effects but reduces electronic influence on the sulfonamide.

Properties

IUPAC Name |

5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFJFFWWFMJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorobenzene-1-sulfonyl chloride with aminomethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a scaffold for synthesizing more complex molecules. It can undergo various chemical transformations, such as oxidation and substitution, leading to the formation of new derivatives that may possess unique properties or activities.

Biology

- Enzyme Inhibition Studies : Research indicates that this sulfonamide can inhibit human carbonic anhydrases (hCAs), which are crucial for maintaining acid-base balance in organisms. The compound's structure allows it to mimic natural substrates, effectively blocking enzyme activity. This property is particularly relevant in developing treatments for conditions like glaucoma and edema .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. The compound has been investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid, essential for folate synthesis in bacteria .

Medicine

- Drug Development : The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting bacterial infections and other diseases. Its effectiveness as an enzyme inhibitor highlights its potential therapeutic applications .

- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Inhibition of Carbonic Anhydrases

Research published in prominent journals indicates that various sulfonamides, including 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been evaluated for their inhibitory effects on human carbonic anhydrases. These studies demonstrate varying degrees of inhibition based on structural modifications, with some derivatives showing Ki values in the nanomolar range, indicating potent inhibition .

Case Study 2: Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use as a therapeutic agent against infections caused by resistant bacteria .

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Versatile scaffold for complex molecules |

| Biology | Enzyme inhibition studies | Effective against human carbonic anhydrases |

| Medicine | Drug development | Promising antimicrobial and anticancer activity |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and substituents of 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride (Compound A) with analogs from the evidence:

*Calculated based on formula.

Key Observations

Core Structure Variations :

- Compound A’s benzene ring provides greater aromatic stability compared to the furan analog (CAS 56038-70-1), which may influence metabolic resistance .

- The sulfonamide group in Compound A is a common pharmacophore shared with furosemide, a diuretic drug, but the lack of a carboxylic acid in Compound A suggests divergent biological targets .

The aminomethyl group at position 5 contrasts with furosemide’s furanylmethyl group, which is critical for its loop diuretic activity. This substitution may redirect Compound A toward alternative therapeutic applications .

Reactivity and Solubility :

- The sulfonyl chloride in 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS 1258651-40-9) makes it more reactive than Compound A, suitable for synthetic intermediates rather than direct drug use .

- The hydrochloride salt in Compound A and its analogs improves aqueous solubility, a trait absent in neutral sulfonamides like furosemide’s free acid form .

Research Findings and Implications

- Biological Activity: While furosemide’s diuretic action is well-documented, Compound A’s aminomethyl group may facilitate interactions with amine-specific targets, such as GABA receptors or carbonic anhydrases .

- Synthetic Utility : The sulfonyl chloride analog (CAS 1258651-40-9) is primarily used in coupling reactions, whereas Compound A’s sulfonamide group suggests readiness for direct pharmacological evaluation .

- Structural Optimization: The methyl and aminoethyl substituents in N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride (CAS 1593552-40-9) demonstrate how minor modifications can tailor hydrophobicity and bioavailability .

Biological Activity

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and an aminomethyl group, which may influence its interaction with biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), which are critical for maintaining acid-base balance in biological systems. This inhibition can lead to various physiological effects, including diuretic actions and potential anti-cancer properties due to the modulation of tumor microenvironments.

Enzyme Inhibition

Research has shown that sulfonamides can act as inhibitors of several enzymes, including:

- Carbonic Anhydrases : These enzymes catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

- Serine Proteases : Some studies indicate that derivatives similar to 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride may exhibit inhibitory effects on serine proteases, which play roles in inflammation and cancer progression .

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The presence of the aminomethyl group enhances their ability to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition disrupts bacterial growth.

Anticancer Potential

Recent studies suggest that compounds with similar structures may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, inhibition of carbonic anhydrases has been linked to reduced tumor growth in preclinical models .

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that a related sulfonamide effectively inhibited human carbonic anhydrase II with an IC50 value indicative of strong binding affinity. The mechanism involved competitive inhibition at the active site .

- Antimicrobial Efficacy : In vitro studies have shown that compounds similar to 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride exhibit significant antibacterial activity against strains such as E. coli and S. aureus, supporting its potential use in treating bacterial infections .

- Antitumor Activity : A recent investigation indicated that derivatives could induce apoptosis in cancer cell lines through modulation of the p53 pathway, highlighting their potential as anticancer agents .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves sulfonylation of a fluorobenzene precursor followed by aminomethylation. For example, sulfonyl chloride intermediates (e.g., 5-chloro-2-fluorobenzenesulfonyl chloride ) can react with amines under controlled pH and temperature. Optimization may employ Design of Experiments (DOE) to evaluate factors like solvent polarity, catalyst loading, and reaction time . Reaction efficiency is enhanced by monitoring intermediates via HPLC and adjusting stoichiometry to minimize byproducts.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and amine protonation.

- HPLC-MS for purity assessment and detection of sulfonamide-related impurities .

- Elemental analysis to validate stoichiometry, particularly for the hydrochloride counterion.

- FT-IR to identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and amine groups (N-H bending at ~1600 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : Conduct pH-solubility profiling (e.g., shake-flask method) across physiological pH ranges (1.2–7.4). Compare stability under accelerated conditions (40°C/75% RH) via LC-MS to assess hydrolysis or degradation. The hydrochloride form typically enhances aqueous solubility but may require buffering to prevent acid-catalyzed decomposition .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying reactive sites. For example, the fluorine atom’s electronegativity and sulfonamide’s electron-withdrawing effects can be modeled to predict regioselectivity in substitutions. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis of published IC₅₀ values, controlling for variables like assay type (e.g., enzyme vs. cell-based) and buffer conditions.

- Structural analogs (e.g., 5-amino-2-fluorobenzoic acid derivatives ) can clarify structure-activity relationships (SAR).

- Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Q. How can reaction fundamentals and reactor design improve scalability for this compound?

- Methodology : Apply kinetic modeling (e.g., Arrhenius parameters from calorimetry) to optimize heat and mass transfer in flow reactors. For exothermic steps (e.g., sulfonylation), microreactors enhance mixing and temperature control, reducing side reactions. Scale-up considerations include solvent recovery and catalyst recycling .

Q. What experimental approaches validate the compound’s interaction with carbonic anhydrase or other sulfonamide-targeted enzymes?

- Methodology :

- X-ray crystallography to resolve binding modes in enzyme active sites.

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).

- Competitive inhibition assays using acetazolamide as a reference inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.